molecular formula C12H8Cl2N2O2S B14502831 (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene CAS No. 64170-89-4

(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene

Katalognummer: B14502831
CAS-Nummer: 64170-89-4
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: PZBWKORSSLDLOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two chlorinated aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline under basic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes coupling to form the diazene compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can be used as a building block for the synthesis of more complex molecules. Its diazene group makes it a useful intermediate in organic synthesis.

Biology

Medicine

There is limited information on the direct medical applications of this compound. its structural features suggest it could be explored for pharmaceutical development.

Industry

In industry, this compound may be used in the production of dyes, pigments, and other materials due to its stable diazene linkage and chlorinated aromatic rings.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene would depend on its specific application

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azobenzene: A compound with a similar diazene group but without the sulfonyl and chlorinated substituents.

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Chloroaniline: Another precursor used in the synthesis.

Eigenschaften

CAS-Nummer

64170-89-4

Molekularformel

C12H8Cl2N2O2S

Molekulargewicht

315.2 g/mol

IUPAC-Name

4-chloro-N-(4-chlorophenyl)iminobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8H

InChI-Schlüssel

PZBWKORSSLDLOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.